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Compound of Interest

Compound Name: Clopidogrel impurity C

Cat. No.: B3339733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Clopidogrel is a widely used antiplatelet agent, and its purity is critical for the safety and

efficacy of the final pharmaceutical product. Clopidogrel Impurity C, the (R)-enantiomer of

Clopidogrel, is a process-related impurity that must be carefully monitored and controlled.[1]

This application note provides a detailed protocol for the determination of Clopidogrel
Impurity C in pharmaceutical formulations using a stability-indicating High-Performance Liquid

Chromatography (HPLC) method. The method is based on established analytical procedures

and has been validated according to ICH guidelines.

Principle
This method utilizes chiral High-Performance Liquid Chromatography (HPLC) with UV

detection to separate and quantify Clopidogrel Impurity C from the active pharmaceutical

ingredient (API), Clopidogrel, and other related substances. The use of a chiral stationary

phase allows for the specific resolution of the enantiomers.

Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the HPLC

method for the determination of Clopidogrel Impurity C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3339733?utm_src=pdf-interest
https://www.benchchem.com/product/b3339733?utm_src=pdf-body
https://www.bocsci.com/im-clopidogrel-and-impurities-list-153.html
https://www.benchchem.com/product/b3339733?utm_src=pdf-body
https://www.benchchem.com/product/b3339733?utm_src=pdf-body
https://www.benchchem.com/product/b3339733?utm_src=pdf-body
https://www.benchchem.com/product/b3339733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3339733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Result

Limit of Detection (LOD) 0.0085 %w/w

Limit of Quantification (LOQ) 0.027 %w/w

Linearity Range 0.199 - 12.462 µg/mL

Correlation Coefficient (r²) 0.9999

Precision at LOQ (%RSD) 9.12

Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the analysis of

Clopidogrel Impurity C.

Reagents and Materials
Clopidogrel Bisulfate Reference Standard

Clopidogrel Related Compound C Reference Standard

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Potassium Dihydrogen Phosphate (Analytical Grade)

Orthophosphoric Acid (Analytical Grade)

Water (HPLC Grade)

Clopidogrel Tablets (Sample)

Equipment
High-Performance Liquid Chromatography (HPLC) system with a UV detector

Analytical Balance
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Volumetric flasks

Pipettes

Syringe filters (0.45 µm)

Sonicator

pH meter

Chromatographic Conditions
Parameter Condition

Column
ULTRON ES-OVM, 5 µm (4.6 mm × 150 mm

i.d.)

Mobile Phase
Acetonitrile and 0.01M Potassium Dihydrogen

Phosphate buffer (pH 4.7) (25:75, v/v)

Flow Rate 1.0 mL/min

Column Temperature 25°C

Detection Wavelength 220 nm

Injection Volume 10 µL

Preparation of Solutions
4.1. Buffer Preparation (0.01M Potassium Dihydrogen Phosphate, pH 4.7)

Weigh and dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade

water.

Adjust the pH to 4.7 with orthophosphoric acid.

Filter the buffer solution through a 0.45 µm membrane filter.

4.2. Mobile Phase Preparation
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Mix acetonitrile and the prepared buffer in a ratio of 25:75 (v/v).

Degas the mobile phase using a sonicator for 15 minutes.

4.3. Standard Stock Solution Preparation

Accurately weigh about 10 mg of Clopidogrel Related Compound C reference standard into

a 100 mL volumetric flask.

Add approximately 70 mL of the mobile phase and sonicate to dissolve.

Dilute to volume with the mobile phase and mix well.

4.4. Sample Solution Preparation

Weigh and finely powder not fewer than 20 Clopidogrel tablets.

Accurately weigh a portion of the powder equivalent to 100 mg of Clopidogrel into a 100 mL

volumetric flask.

Add about 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking

to ensure complete dissolution of the Clopidogrel.

Cool the solution to room temperature and dilute to volume with the mobile phase.

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of

the filtrate.

System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system

is performing adequately.

Inject the standard solution six times.

The relative standard deviation (%RSD) for the peak area of Clopidogrel Impurity C should

not be more than 5.0%.

The tailing factor for the Clopidogrel Impurity C peak should not be more than 2.0.
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The theoretical plates for the Clopidogrel Impurity C peak should be not less than 2000.

Analytical Procedure
Inject the blank (mobile phase) once to ensure there are no interfering peaks.

Inject the standard solution and record the peak area.

Inject the sample solution in duplicate and record the peak areas for Clopidogrel Impurity
C.

Calculation
Calculate the percentage of Clopidogrel Impurity C in the tablet sample using the following

formula:

% Impurity C = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

Area_sample is the peak area of Impurity C in the sample chromatogram.

Area_standard is the peak area of Impurity C in the standard chromatogram.

Conc_standard is the concentration of the Impurity C standard solution (in mg/mL).

Conc_sample is the concentration of the Clopidogrel sample solution (in mg/mL).
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Caption: Experimental workflow for Clopidogrel Impurity C determination.
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Caption: Logical relationship of components in the analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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